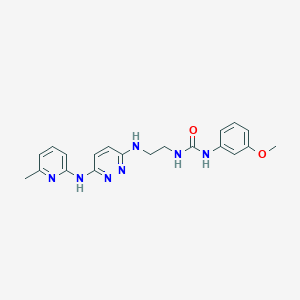

1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

Description

This compound is a urea derivative featuring a 3-methoxyphenyl group linked to a pyridazine-pyridine scaffold via an ethylamine bridge. Its structure combines a methoxy-substituted aromatic ring with a heterocyclic system, a design motif common in kinase inhibitors and anticancer agents. Its synthesis likely involves multi-step coupling reactions, as seen in analogous urea derivatives .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-14-5-3-8-18(23-14)25-19-10-9-17(26-27-19)21-11-12-22-20(28)24-15-6-4-7-16(13-15)29-2/h3-10,13H,11-12H2,1-2H3,(H,21,26)(H2,22,24,28)(H,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSUAQLZGZWQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyaniline, undergoes a reaction with an appropriate reagent to introduce the methoxyphenyl group.

Coupling with Pyridazinyl Intermediate: The methoxyphenyl intermediate is then coupled with a pyridazinyl intermediate, which is synthesized separately.

Urea Formation: The final step involves the formation of the urea moiety by reacting the coupled intermediate with an isocyanate derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group may produce an amine.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.

Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substitution: The 3-methoxyphenyl group in the target compound contrasts with halogenated (e.g., 4-chlorophenyl in 5e ) or multi-methoxy (e.g., MK13 ) substituents in analogues.

- Heterocyclic Core: Pyridazine-pyridine systems (target) are less common than pyridine (5e) or pyrimidine cores, suggesting distinct binding modes. Pyridazines are known for hydrogen-bonding interactions due to their dual nitrogen atoms.

- Linker Flexibility : The ethylurea linker in the target compound may confer conformational flexibility compared to rigid triazine or pyrazole linkers in analogues .

Biological Activity

The compound 1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a methoxyphenyl group, a pyridazine moiety, and a urea linkage, which are critical for its biological interactions.

The compound is believed to exert its biological effects through several mechanisms, including:

- Inhibition of Kinase Activity : Preliminary studies indicate that the compound may inhibit specific kinases involved in cancer cell proliferation.

- Modulation of Inflammatory Pathways : The presence of the methoxy group is thought to enhance its anti-inflammatory properties by modulating cytokine production.

Antitumor Activity

Recent research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown an IC50 value of approximately 49.85 µM against various cancer cell lines, suggesting a moderate potency in inhibiting tumor growth .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 49.85 | Induction of apoptosis |

| HeLa | 14.31 | Inhibition of topoisomerase-IIa |

| NCIH460 | 8.55 | Microtubule disassembly |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in reducing the levels of pro-inflammatory cytokines, indicating its role in inflammatory pathways.

Case Studies

- Study on Anticancer Activity : A study conducted by Xia et al. (2022) synthesized derivatives related to this compound and assessed their anticancer properties. The results indicated that modifications to the pyridazine core could enhance potency against specific cancer types .

- Inflammation Model : Another study explored the effects of similar urea derivatives on inflammation in animal models, revealing significant reductions in edema and inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.